molecular formula C9H7ClO3 B13970667 3-(4-Chlorophenyl)-3-oxopropanoic acid CAS No. 17589-68-3

3-(4-Chlorophenyl)-3-oxopropanoic acid

Cat. No.: B13970667
CAS No.: 17589-68-3
M. Wt: 198.60 g/mol
InChI Key: DXPXRKDSHDCJDR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO3 It is characterized by the presence of a chlorophenyl group attached to a propanoic acid moiety, with a ketone functional group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{Cl} + \text{(CH}_2\text{CO)}_2\text{O} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{ClCOCH}_2\text{COOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-oxopropanoic acid: Similar structure with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-3-oxopropanoic acid: Similar structure with a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-3-oxopropanoic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-3-oxopropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in various chemical reactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPXRKDSHDCJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298866
Record name 3-(4-chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17589-68-3
Record name NSC126610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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